molecular formula C21H17F6NO4 B3167262 N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine CAS No. 918667-71-7

N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine

Cat. No.: B3167262
CAS No.: 918667-71-7
M. Wt: 461.4 g/mol
InChI Key: WVPUFIKXAKCIEY-INIZCTEOSA-N
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Description

N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is a non-natural amino acid derivative of leucine. It features a hexafluorinated isobutyl side chain and is protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is used as a building block in peptide synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine can be synthesized through a multi-step process. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Fmoc group.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions

Common reagents used in the reactions involving N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine include bases such as piperidine for deprotection, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine has several scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides with unique properties due to the presence of the hexafluorinated side chain.

    Medicinal Chemistry: The compound is used in the design of novel drugs and therapeutic agents.

    Biological Studies: It is employed in the study of protein structure and function, as well as in the development of fluorinated analogs of natural amino acids.

Mechanism of Action

The mechanism of action of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The hexafluorinated side chain can enhance the stability and bioavailability of peptides, while the Fmoc group provides protection during synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-5,5,5-Trifluoro-L-leucine: A similar compound with a trifluorinated side chain.

    N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-valine: Another fluorinated amino acid derivative with a different side chain structure.

Uniqueness

N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is unique due to its hexafluorinated isobutyl side chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of peptides with enhanced stability and bioavailability.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F6NO4/c22-20(23,24)17(21(25,26)27)9-16(18(29)30)28-19(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,28,31)(H,29,30)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPUFIKXAKCIEY-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine
Reactant of Route 6
N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine

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